1-(5-Chloropyrimidin-2-yl)piperidin-4-one

Metabolic Stability Pharmacokinetics GPR119 Agonist

1-(5-Chloropyrimidin-2-yl)piperidin-4-one (CAS 1353853-21-0) is a heterocyclic building block featuring a 5-chloropyrimidine ring linked to a piperidin-4-one moiety. This compound serves as a critical intermediate in the synthesis of potent GPR119 agonists, including the clinical candidate BMS-903452.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
Cat. No. B7590473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloropyrimidin-2-yl)piperidin-4-one
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=NC=C(C=N2)Cl
InChIInChI=1S/C9H10ClN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2
InChIKeyFESYZRGQGJLUGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloropyrimidin-2-yl)piperidin-4-one: Key Intermediate & Building Block for GPCR-Targeted Drug Discovery


1-(5-Chloropyrimidin-2-yl)piperidin-4-one (CAS 1353853-21-0) is a heterocyclic building block featuring a 5-chloropyrimidine ring linked to a piperidin-4-one moiety [1]. This compound serves as a critical intermediate in the synthesis of potent GPR119 agonists, including the clinical candidate BMS-903452 [2]. Its molecular weight is 211.65 g/mol, with a computed XLogP3 of 0.7, a topological polar surface area (TPSA) of 46.1 Ų, and a single rotatable bond, conferring a defined spatial orientation between the two heterocycles [1].

Why 1-(5-Chloropyrimidin-2-yl)piperidin-4-one Cannot Be Substituted by its Nearest Analogs


Direct substitution with the non-chlorinated analog, 1-(pyrimidin-2-yl)piperidin-4-one, is not viable due to the 5-chloro group's critical role in enhancing metabolic stability and balancing pharmacokinetic (PK) profiles in lead optimization programs [1]. Specifically, the 5-chloropyrimidine moiety was selected over a 4-trifluoromethylpyrimidine variant to avoid excessively long in vivo half-lives (>72 hours in rat PK), which posed a risk for human dosing [1]. Substituting the core with the alcohol analog, 1-(5-chloropyrimidin-2-yl)piperidin-4-ol, or the fully reduced piperidine form eliminates the ketone handle required for the key Mitsunobu coupling step that constructs the pharmacologically active pyridone ether [1]. These precise structural features directly determine the compound's utility as a synthetic intermediate, making generic replacement unfeasible.

Quantitative Differentiation Guide for 1-(5-Chloropyrimidin-2-yl)piperidin-4-one Against Key Analogs


Metabolic Stability Advantage of 5-Chloro Substitution Over 4-Trifluoromethylpyrimidine for Optimal PK

In a direct head-to-head comparison of advanced intermediates, the 5-chloropyrimidine derivative (compound 40) demonstrated a significantly shorter in vivo half-life in rats (9 hours) compared to its 4-trifluoromethylpyrimidine matched pair (compound 37), which had a half-life exceeding 72 hours [1]. The clinical team determined that the extremely long half-life of the trifluoromethyl series would translate to an unacceptable duration of exposure in humans, making the chloropyrimidine the only viable option for clinical candidate selection from this series [1].

Metabolic Stability Pharmacokinetics GPR119 Agonist

Potency Retention Confirmed in GPR19 cAMP Assay for the Core Scaffold

Moving from the initial lead to the 5-chloropyrimidine-containing compound (40) maintained excellent in vitro potency. The final clinical candidate, BMS-903452 (42), which incorporates the target core via a metabolically stable diaryl ether linkage, demonstrated an EC50 of 14 nM in the human GPR119 cAMP assay [1]. This potency is comparable to the series lead (29) while achieving superior drug-like properties.

GPR119 Agonism cAMP Assay Structure-Activity Relationship

Ketone Functional Handle Provides a Defined Synthetic Advantage Over Alcohol or Reduced Analogs

The piperidin-4-one moiety is the direct precursor for the key Mitsunobu coupling with gimeracil, which forms the metabolically stable diaryl ether bond of BMS-903452 [1]. This reaction proceeds via the ketone, which is subsequently reduced to the piperidine, enabling an overall stable ether linkage. In contrast, the alcohol analog would require protection/deprotection steps, and the reduced piperidine analog lacks the necessary reactivity for this late-stage functionalization.

Synthetic Chemistry Mitsunobu Reaction Building Block Utility

Physicochemical Differentiation: Balanced Lipophilicity and Rigidity vs. Non-Chlorinated Analog

Computational analysis reveals key drug-like property differences between the target compound and its non-chlorinated analog. The target compound has an XLogP3 of 0.7 and only 1 rotatable bond, providing a defined spatial orientation between the pyrimidine and piperidinone rings [1]. In contrast, the non-chlorinated analog, 1-(pyrimidin-2-yl)piperidin-4-one, is expected to have a molecular weight of 177.20 g/mol and a lower XLogP3 due to the absence of the lipophilic chlorine atom, which would alter its solubility and membrane permeability profile. The single rotatable bond in the target compound indicates restricted flexibility, which is often associated with improved target selectivity and reduced entropic penalty upon binding.

Medicinal Chemistry Physicochemical Properties Drug-Likeness

Optimal Procurement and Application Scenarios for 1-(5-Chloropyrimidin-2-yl)piperidin-4-one


GPR119 Agonist Lead Optimization for Type 2 Diabetes

Procure 1-(5-Chloropyrimidin-2-yl)piperidin-4-one as the direct precursor for synthesizing pyridone-containing GPR119 agonists. Evidence confirms compounds built on this core balance high potency (EC50 = 14 nM) with a clinically viable half-life (rat t1/2 = 9 hours), reflecting a crucial advantage over the trifluoromethylpyrimidine series [1].

Kinase Inhibitor Library Synthesis via Diverse Functionalization

Utilize the ketone group as a versatile handle for late-stage diversification, such as reductive amination or Grignard additions, to generate diverse compound libraries. This single-step transformation capability provides a strategic advantage over the alcohol or reduced piperidine analogs, which require multi-step synthetic protection/deprotection sequences [1].

Metabolic Stability Screening of 5-Chloro vs. Other Halogen Substituents

Source this compound as the prototypical 5-chloropyrimidine building block for comparative metabolic stability studies against 5-fluoro, 5-bromo, and non-halogenated pyrimidine series. The established PK data (rat t1/2 of 9 hours) provides a quantitative benchmark for evaluating the impact of halogen substitution on microsomal clearance in new chemical series [1].

Quote Request

Request a Quote for 1-(5-Chloropyrimidin-2-yl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.